Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate
Description
Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate (CAS 528594-63-0) is a spirocyclic compound characterized by a bicyclic structure containing a 1,4-dioxa ring and a nitrogen atom at the 7-position, with a benzyl ester substituent. Its molecular formula is C15H19NO4, and it has a molecular weight of 277.32 g/mol . The compound is primarily used in industrial and scientific research applications, with suppliers like Enamine Ltd. and AiYan offering it for laboratory purposes .
The synthesis involves a seven-step process starting from ethyl cyclopentanonecarboxylate, as described in a 2000 study. Key steps include oxidation, cyclization, and esterification, yielding the final product with high purity after chromatographic purification .
Safety Data: The compound is classified under GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Proper handling requires sealed storage at room temperature and precautions like avoiding inhalation .
Properties
IUPAC Name |
benzyl 1,4-dioxa-9-azaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18-11-13-5-2-1-3-6-13)16-8-4-7-15(12-16)19-9-10-20-15/h1-3,5-6H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKVAGMIRIPXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)OCC3=CC=CC=C3)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193945 | |
| Record name | Phenylmethyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528594-63-0 | |
| Record name | Phenylmethyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528594-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of benzyl chloroformate with 1,4-dioxa-7-azaspiro[4.5]decane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate is being investigated for its potential as a pharmacological agent due to its unique structural properties that may influence biological activity. Its spirocyclic structure is known to enhance binding affinity and selectivity for biological targets.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that derivatives of spirocyclic compounds showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar activities .
2. Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its potential as a treatment for neurodegenerative diseases is under investigation.
Case Study: Neuroprotective Effects
A study published in a peer-reviewed journal highlighted the neuroprotective effects of spirocyclic compounds in models of Alzheimer's disease, indicating that this compound could be beneficial in developing therapies for such conditions .
Applications in Material Science
1. Polymer Chemistry
This compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure can enhance the mechanical properties and thermal stability of polymers.
Data Table: Comparison of Polymer Properties
| Property | Control Polymer | Polymer with Benzyl 1,4-dioxa... |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
| Flexibility (%) | 10 | 15 |
This table illustrates the improvements in tensile strength and thermal stability when incorporating this compound into polymer formulations .
Mechanism of Action
The mechanism of action of Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance the compound’s stability and binding affinity, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Spiro Compounds with Varying Heteroatoms
Key Differences :
- Heteroatom Composition : The target compound’s 1,4-dioxa-7-aza structure contrasts with analogs like 1,7-diaza (additional nitrogen) or purely oxygen-containing spiro systems.
- Ester Groups: Substitutions (benzyl vs. ethyl or tert-butyl) influence solubility and reactivity.
Substituted Derivatives
Pharmacologically Evaluated Analogs
Commercial Availability and Suppliers
Biological Activity
Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate (CAS Number: 528594-63-0) is a compound of increasing interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Compound Overview
- Molecular Formula : C₁₅H₁₉NO₄
- Molecular Weight : 277.3157 g/mol
- Structure : The compound features a spirocyclic structure that includes a benzyl group, a dioxane ring, and an azaspirodecane moiety, contributing to its unique properties and biological interactions .
This compound is hypothesized to interact with various biological targets, including enzymes and receptors. The spirocyclic structure may enhance the compound's stability and binding affinity, making it a promising scaffold in drug design. Its biological activity may be attributed to:
- Enzyme Modulation : Potential inhibition or activation of specific enzymes.
- Receptor Interaction : Possible binding to neurotransmitter receptors or other cellular targets.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. This compound has been investigated for its potential effectiveness against various bacterial strains. Studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anticancer Activity
Preliminary studies have shown that derivatives of spirocyclic compounds can possess anticancer properties. This compound is being evaluated for its ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies
- Anticancer Evaluation : A study explored the effects of benzyl derivatives on cancer cell lines, demonstrating significant cytotoxicity in vitro. The compound's mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Antimicrobial Testing : In vitro assays against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, comparisons with structurally similar compounds are essential.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1,4-Dioxa-8-azaspiro[4.5]decane | Spirocyclic | Antimicrobial |
| 7-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane | Spirocyclic | Anticancer |
| 3-(4-Morpholinyl)-1-oxa-8-azaspiro[4.5]decane | Contains morpholine ring | Neurotransmitter receptor modulation |
Q & A
Q. What are the established synthetic methodologies for Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate, and how can reaction parameters be optimized for yield improvement?
Methodological Answer: The synthesis of this spirocyclic compound often involves multi-step strategies, including tandem hydroformylation/aldol condensation. For example, Rhodium catalysts (e.g., [Rh(acac)(CO)₂]) with BIPHEPHOS ligands enable regioselective hydroformylation of allyl-substituted precursors, followed by acid-catalyzed cyclization (e.g., PTSA in THF) . Optimization includes:
- Catalyst loading : 1–5 mol% to balance cost and efficiency.
- Temperature : 60–80°C for hydroformylation; ambient conditions for aldol steps.
- Purification : Silica gel chromatography (e.g., 80% EtOAc/hexanes) to isolate diastereomers .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer: Safety protocols are critical due to its GHS classification:
- Hazards : Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory toxicity (H335) .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
- Storage : Store at 2–8°C in sealed containers under dry conditions .
- Emergency measures : Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers systematically evaluate the impact of substituent positioning on the spirocyclic core for modulating dopamine receptor affinity?
Methodological Answer: Structure-activity relationship (SAR) studies are key:
- Substituent screening : Compare analogues with indolylmethyl, benzyl, or cycloalkyl groups. For example, 4-indolylmethyl derivatives show higher dopamine agonist potency than 3-substituted variants (Table 1) .
- Assays : Use in vitro models like cat cardioaccelerator nerve assays to quantify peripheral activity.
- Computational modeling : Docking studies to analyze receptor-ligand interactions (e.g., indole ring positioning in binding pockets).
Q. Table 1: Substituent Effects on Dopamine Agonist Activity
| Substituent Position | Biological Activity (Relative Potency) | Reference |
|---|---|---|
| 4-Indolylmethyl | High | |
| 3-Indolylmethyl | Low |
Q. What strategies are effective in resolving discrepancies between predicted and observed biological activities of spirocyclic derivatives?
Methodological Answer: Address contradictions through:
- Structural validation : X-ray crystallography (e.g., SHELX refinement) to confirm stereochemistry and eliminate synthetic byproducts .
- Orthogonal assays : Re-test activity in multiple models (e.g., peripheral vs. CNS assays) to rule out tissue-specific effects.
- Reaction monitoring : Use LC-MS or NMR to verify intermediate purity during synthesis .
Q. How can tandem reaction sequences (e.g., hydroformylation/aldol condensation) be adapted for synthesizing structurally complex spirocyclic analogues?
Methodological Answer: Tandem strategies require precise control:
- Catalyst selection : Rhodium complexes with BIPHEPHOS ensure regioselectivity in hydroformylation .
- Acid additives : PTSA (5 mol%) promotes aldol cyclization without side reactions.
- Solvent optimization : Dry THF minimizes hydrolysis of sensitive intermediates.
- Scale-up considerations : Maintain inert atmospheres (N₂/Ar) and gradual temperature ramping to avoid exothermic events .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
